molecular formula C₂₀H₃₂O₄ B1142805 (10R)-Hepoxilin B3 CAS No. 89461-49-4

(10R)-Hepoxilin B3

Cat. No.: B1142805
CAS No.: 89461-49-4
M. Wt: 336.47
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Description

(10R)-Hepoxilin B3 is a synthetic, stereochemically defined analog of native hepoxilins, which are biologically active epoxyalcohol metabolites derived from arachidonic acid . This compound is specifically synthesized to mimic the structure of naturally occurring hepoxilin B3, featuring a defined (10R) configuration and often provided as a methyl ester to enhance stability . The native compounds are known for their chemical and biological instability due to a reactive allylic epoxide, which limits their experimental use . In research, (10R)-Hepoxilin B3 is a critical tool for investigating intracellular signaling pathways. Studies indicate that hepoxilins function as intracellular messengers that mobilize calcium, a key second messenger in cell signaling. Specifically, they can induce a rapid release of calcium from intracellular stores, followed by a secondary influx of calcium from the external medium . This mechanism underlies their researched roles in stimulating insulin secretion from pancreatic islets and modulating inflammatory responses, such as by affecting calcium fluxes in human neutrophils . The stable, synthetic nature of (10R)-Hepoxilin B3 allows researchers to probe these mechanisms without the experimental complications associated with the unstable natural compounds. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

CAS No.

89461-49-4

Molecular Formula

C₂₀H₃₂O₄

Molecular Weight

336.47

Synonyms

(5Z,8Z,10R)-10-Hydroxy-10-[(2S,3S)-3-(2Z)-2-octen-1-yl-2-oxiranyl]-5,8-decadienoic Acid;  (5Z,8Z,10R)-10-Hydroxy-10-[(2S,3S)-3-(2Z)-2-octenyloxiranyl]-5,8-decadienoic Acid;  [2S-[2α(5Z,8Z,10S*),3β(Z)]]-10-Hydroxy-10-[3-(2-octenyl)oxiranyl]-5,8-decadien

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of 10r Hepoxilin B3

Precursor Identification: Arachidonic Acid Metabolism

Hepoxilins, including Hepoxilin B3 (HxB3), are recognized as metabolic products derived from the polyunsaturated fatty acid, arachidonic acid (AA). wikipedia.orgresearchgate.net Arachidonic acid is an omega-6 fatty acid composed of a 20-carbon chain and is abundantly present in the phospholipids (B1166683) of cell membranes. mdpi.com The metabolism of arachidonic acid can occur through several different enzymatic pathways, leading to a wide array of biologically active metabolites, among which are the hepoxilins. researchgate.net The synthesis of these compounds, known as eicosanoids, is a critical part of cellular signaling, particularly in inflammation and immune responses. mdpi.com (10R)-Hepoxilin B3 is specifically a nonclassic eicosanoid, meaning it is formed via pathways distinct from the well-known prostaglandins (B1171923) and leukotrienes. wikipedia.org

Role of Lipoxygenases in Hepoxilin Formation

The biosynthesis of hepoxilins is initiated by the lipoxygenase (LOX) family of enzymes. researchgate.net These enzymes are non-heme iron-containing proteins that catalyze the addition of molecular oxygen to polyunsaturated fatty acids like arachidonic acid. escholarship.org

The specific pathway leading to Hepoxilin B3 begins with the action of 12-lipoxygenase (12-LOX). mdpi.comontosight.ai This enzyme acts on arachidonic acid, introducing molecular oxygen to the 12th carbon position. wikipedia.org This oxygenation step is the first committed step in the formation of 12-series eicosanoids, including the hepoxilins. mdpi.comnih.gov The activity of 12-LOX is crucial as it sets up the necessary chemical structure for the subsequent enzymatic transformations. wikipedia.org

The direct product of 12-LOX activity on arachidonic acid is 12(S)-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid, commonly known as 12(S)-HPETE. wikipedia.orgmdpi.comontosight.ai This molecule is an unstable hydroperoxide intermediate. wikipedia.org The formation of 12(S)-HPETE is a critical branch point in arachidonic acid metabolism; it can be reduced by peroxidases to the more stable alcohol 12-hydroxyeicosatetraenoic acid (12-HETE) or serve as the direct precursor for hepoxilin synthesis. mdpi.comsci-hub.se The "S" designation indicates the specific stereochemistry at the 12th carbon, a result of the stereospecificity of the 12-LOX enzyme. sci-hub.se

The unstable intermediate, 12(S)-HPETE, undergoes an intramolecular rearrangement to form hepoxilins. sci-hub.se This conversion involves the formation of an epoxide ring and a hydroxyl group. wikipedia.org While this rearrangement can occur non-enzymatically, the stereoselective production of specific hepoxilin isomers, such as (10R)-Hepoxilin B3, points to an enzymatic process. sci-hub.senih.gov Research has shown that freshly isolated human epidermal cells can catalyze the stereoselective biosynthesis of HxB3 from 12(S)-HPETE. nih.gov Specifically, studies of human epidermis have demonstrated the exclusive production of the 10(R)-hydroxy-11(S),12(S)-epoxy-isomer of HxB3, strongly suggesting a tightly controlled enzymatic mechanism is responsible for its formation. sci-hub.se

Formation of 12(S)-Hydroperoxy Eicosatetraenoic Acid (12S-HPETE) as an Intermediate

Specific Enzymatic Systems Involved in (10R)-Hepoxilin B3 Production

While some 12-LOX enzymes themselves exhibit a minor intrinsic hepoxilin synthase activity, dedicated enzymes are primarily responsible for the efficient and stereospecific conversion of 12(S)-HPETE. nih.govwikipedia.org

A key enzyme identified in the specific production of hepoxilins is epidermal lipoxygenase-3 (eLOX-3), also known as ALOXE3. nih.gov Although it belongs to the lipoxygenase family based on its gene sequence, eLOX-3 lacks the typical oxygenase activity and instead functions as a hepoxilin synthase, a type of hydroperoxide isomerase. nih.govpnas.org Gene knockout studies in mice have revealed that eLOX-3 is responsible for converting 12(S)-HPETE to HxB3 in skin and spinal tissue. wikipedia.org Further research has confirmed that eLOX-3 exhibits hepoxilin synthase activity when supplied with 12-HPETE. escholarship.orgnih.gov This enzyme is crucial for the formation of an effective skin barrier, and its dysfunction is linked to certain skin diseases. nih.gov The enzymatic action of eLOX-3 on 12(S)-HPETE is a critical step in the targeted biosynthesis of specific hepoxilin isomers, including (10R)-Hepoxilin B3. researchgate.netescholarship.org

ALOXE3 Specificity for Hydroperoxides with R Configuration

Potential Involvement of Other ALOX Enzymes

While ALOXE3 is central, other lipoxygenases may also contribute to the hepoxilin pool. The platelet-type 12S-lipoxygenase (ALOX12) is known to produce 12(S)-HPETE, a precursor that can be converted to Hepoxilin A3 and Hepoxilin B3. researchgate.netnih.gov In mouse models, both platelet-type 12S-LOX and epidermal 12S-LOX are expressed in the epidermis and are thought to be the source of 12S-HPETE for hepoxilin synthesis. researchgate.net Furthermore, 15-lipoxygenase-1 (ALOX15) can also generate 12-HPETE and has been associated with the production of hepoxilins A3 and B3. nih.govwikipedia.org However, the direct enzymatic synthesis of the specific (10R)-Hepoxilin B3 isomer by these other ALOX enzymes is less clearly defined than the ALOXE3 pathway.

Non-Enzymatic Formation of Hepoxilin B3 Isomers and Their Isomerization

Hepoxilin isomers can also be formed through non-enzymatic pathways. Hydroperoxide-containing polyunsaturated fatty acids can spontaneously rearrange to form a variety of epoxy alcohol isomers. wikipedia.org For example, 12(S)-HPETE can non-enzymatically rearrange to form both Hepoxilin A3 and Hepoxilin B3. wikipedia.org This non-enzymatic synthesis, however, typically results in a mixture of isomers, including different R- and S-hydroxy forms, unlike the stereospecific products of enzymatic reactions. cardiff.ac.uk The use of catalysts like hemin (B1673052) or hemoglobin can also promote the non-enzymatic conversion of both 12S- and 12R-HPETE to hepoxilins, producing a racemic mixture of hydroxyl groups at C8 and C10. nih.gov Hepoxilins themselves are unstable and can be readily converted to their corresponding trihydroxy counterparts, known as trioxilins, particularly under acidic conditions. wikipedia.orghilarispublisher.com

Tissue-Specific Biosynthesis of (10R)-Hepoxilin B3

The biosynthesis of hepoxilins, including the (10R) isomer of HxB3, is highly tissue-specific. The primary site of synthesis involving the ALOX12B/ALOXE3 pathway is the epidermis. uniprot.orgnih.govpnas.org This pathway is crucial for skin barrier function, and mutations in either of these enzymes can lead to congenital ichthyosis, a severe skin scaling disorder. pnas.org Studies have confirmed that normal human epidermis produces Hepoxilin B3, and the levels are significantly increased in psoriatic lesions. nih.govcore.ac.uk The stereoselective synthesis of a single 10-hydroxy-epimer of hepoxilin B3 in normal epidermis strongly points to a specific enzymatic process in this tissue. nih.gov Beyond the skin, hepoxilins are thought to be produced in other tissues where the necessary enzymes are expressed, such as the spinal cord, where they may play a role in inflammatory pain. wikipedia.orguniprot.org Adipocytes also appear to utilize hepoxilin signaling for differentiation. uniprot.org

Data Tables

Table 1: Key Enzymes in (10R)-Hepoxilin B3 Biosynthesis

EnzymeGenePrimary Function in PathwaySubstrate(s)Product(s)
ALOXE3 ALOXE3Hydroperoxide isomerase(12R)-HPETE, 9R-HpODE-ceramideHepoxilin-type epoxyalcohols, Ketones
ALOX12B ALOX12B12R-lipoxygenaseLinoleic acid in EOS ceramides (B1148491)9R-hydroperoxy derivative
ALOX12 ALOX1212S-lipoxygenaseArachidonic acid(12S)-HPETE
ALOX15 ALOX1515-lipoxygenaseArachidonic acid15-HPETE, 12-HPETE

Metabolism and Degradation of 10r Hepoxilin B3

Enzymatic Hydrolysis to Trioxilins

The primary route for the inactivation of (10R)-Hepoxilin B3 is through the enzymatic opening of its epoxide ring, a reaction that results in the formation of a corresponding trihydroxy product known as a trioxilin. nih.govwikipedia.org

An enzyme classified as hepoxilin-epoxide hydrolase (EC 3.3.2.7) catalyzes the conversion of hepoxilins to their triol derivatives. wikipedia.orgqmul.ac.uk This enzyme demonstrates high specificity for hepoxilins, showing minimal activity towards other epoxides like leukotriene A4 and styrene (B11656) oxide. qmul.ac.ukexpasy.orgwur.nl The enzymatic reaction involves the addition of a water molecule across the epoxide ring of (10R)-Hepoxilin B3 to form Trioxilin B3. wikipedia.orgwikipedia.org This conversion is generally considered a deactivation process, as the resulting trioxilins are typically biologically inactive. nih.govresearchgate.net The activity of this hydrolase has been identified in the cytosolic fraction of various rat tissues, including the liver, kidney, spleen, and lungs, suggesting its widespread role in hepoxilin metabolism. wur.nlnih.gov

Extensive research has identified soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2 (EH2), as the primary enzyme responsible for the hydrolysis of hepoxilins, including (10R)-Hepoxilin B3. wikipedia.orgnih.govnih.gov sEH is a widely expressed enzyme found in the cytosol of various tissues in mammals, including humans, and plays a crucial role in the metabolism of lipid epoxides. wikipedia.orgwikipedia.org

Studies using purified mammalian sEH have demonstrated its capability to efficiently hydrolyze Hepoxilin B3. researchgate.netnih.govnih.gov Further evidence comes from experiments with selective sEH inhibitors, which significantly reduce the hydrolysis of hepoxilins in liver preparations. researchgate.netnih.govnih.gov Crucially, liver preparations from mice lacking the sEH gene (sEH-/-) showed a complete loss of hepoxilin hydrolase activity, leading to elevated levels of hepoxilins and reduced levels of trioxilins compared to wild-type animals. researchgate.netnih.gov This definitively establishes sEH as the key enzyme for the inactivation of (10R)-Hepoxilin B3 in the liver. nih.govnih.gov The C-terminal domain of the sEH homodimer contains the epoxide hydrolase activity responsible for this conversion. wikipedia.org

The enzymatic hydrolysis of (10R)-Hepoxilin B3 by hepoxilin-epoxide hydrolase (sEH) yields 10,11,12-trihydroxy-5Z,8Z,14Z-eicosatrienoic acid, a stable triol metabolite named Trioxilin B3 (TrXB3). wikipedia.orgwikipedia.orgwikipedia.org This conversion involves the opening of the 11,12-epoxide ring of the hepoxilin molecule. nih.gov The formation of TrXB3 is a key step in the catabolism of Hepoxilin B3 and is generally viewed as a mechanism to terminate its biological signaling. nih.govwikipedia.org Both Hepoxilin B3 and its metabolite TrXB3 have been identified in human epidermis and are found in elevated amounts in psoriatic lesions. nih.govcore.ac.uk

Table 1: Conversion of (10R)-Hepoxilin B3 to Trioxilin B3

SubstrateEnzymeProduct
(10R)-Hepoxilin B3Hepoxilin-epoxide hydrolase (sEH)Trioxilin B3 (TrXB3)

The enzymatic hydrolysis of hepoxilins is a stereospecific process. The synthesis of (10R)-Hepoxilin B3 methyl ester can be achieved from (-)-D-tartaric acid. lookchem.com Similarly, (10R)-Trioxilin B3 can also be derived from the same precursor, indicating a defined stereochemical relationship in the metabolic pathway. lookchem.com The conversion of Hepoxilin B3 to Trioxilin B3 involves a stereochemical inversion at the C-12 position, consistent with an intramolecular rear attack mechanism for epoxide ring opening. lookchem.com While both 10R and 10S diastereoisomers of Hepoxilin B3 exist, the enzymatic processes in the body often favor specific stereoisomers. nih.goviupac.org

Formation of Trioxilin B3 (TrXB3) from (10R)-Hepoxilin B3

Omega-Oxidation Pathway and Associated Enzymes

In addition to hydrolysis, (10R)-Hepoxilin B3 can undergo omega-oxidation. This metabolic process has been demonstrated in intact human neutrophils, where Hepoxilin A3 is converted to its omega-hydroxy metabolite. researchgate.net This pathway is believed to occur for Hepoxilin B3 as well.

The enzyme responsible for hepoxilin omega-oxidation appears to be distinct from the well-characterized leukotriene B4 omega-hydroxylase. researchgate.net Key findings supporting this distinction include:

Hepoxilin metabolism requires intact cells, whereas leukotriene B4 can be metabolized by broken cell preparations. researchgate.net

The mitochondrial uncoupler CCCP inhibits hepoxilin omega-oxidation but does not affect leukotriene B4 metabolism. researchgate.net

These results suggest that the omega-oxidation of hepoxilins may take place in the mitochondria. researchgate.net It is speculated that this pathway could facilitate the accumulation of cytosolic calcium by the mitochondria following hepoxilin-induced calcium release.

Incorporation into Phospholipids (B1166683)

Research has shown that (10R)-Hepoxilin B3 and its hydrolyzed product, Trioxilin B3, can be incorporated into phospholipids. wikipedia.orgnih.gov This has been particularly observed in psoriatic lesions, where both compounds are found esterified within the phospholipid fraction. nih.govcymitquimica.com

Analysis through alkaline and phospholipase A2-mediated hydrolysis revealed that both HxB3 and TrXB3 are preferentially located at the sn-2 position of glycerophospholipids. nih.govwikipedia.org Studies involving the incubation of epidermal cells with radiolabeled HxB3 and TrXB3 showed that they are primarily esterified into phosphatidylcholine and phosphatidylethanolamine. nih.gov This incorporation into membrane phospholipids may serve as a mechanism to sequester these bioactive lipids, potentially storing them for future release or terminating their immediate signaling actions. nih.govwikipedia.org

Table 2: Summary of (10R)-Hepoxilin B3 Metabolic Pathways

PathwayKey Enzyme(s)Product(s)Cellular Location
Enzymatic Hydrolysis Soluble Epoxide Hydrolase (sEH)Trioxilin B3 (TrXB3)Cytosol
Omega-Oxidation Unidentified omega-hydroxylaseω-hydroxy-Hepoxilin B3Mitochondria (putative)
Incorporation into Lipids Acyltransferases (putative)Phosphatidylcholine-HxB3/TrXB3, Phosphatidylethanolamine-HxB3/TrXB3Membranes

Chemical Instability and Decomposition Pathways of Hepoxilin B3

(10R)-Hepoxilin B3, like other members of the hepoxilin family, is an inherently unstable molecule. wikipedia.orgnih.gov This instability is a key characteristic, influencing its biological half-life and mechanism of action. The decomposition of Hepoxilin B3 (HxB3) can occur through both non-enzymatic and enzymatic pathways, primarily leading to the formation of its corresponding trihydroxy metabolite, Trioxilin B3 (TrXB3). wikipedia.orgcore.ac.uk

General Stability

Hepoxilins are epoxyalcohol metabolites of polyunsaturated fatty acids that are generally unstable. wikipedia.org However, within this class, there are differences in stability. B-type hepoxilins, such as HxB3, are considered more chemically stable than A-type hepoxilins (HxA3). hilarispublisher.comcardiff.ac.uknih.gov HxA3 is an allylic epoxide, which makes it particularly susceptible to hydrolysis under even mildly acidic conditions (e.g., pH 3). wikipedia.orgcardiff.ac.uknih.gov In contrast, HxB3, where the hydroxyl group is adjacent to the epoxide, exhibits greater resistance to mild hydrolysis conditions. cardiff.ac.uk Despite this relative stability, HxB3 readily undergoes degradation through specific enzymatic and non-enzymatic routes. wikipedia.orgwikipedia.org

Non-Enzymatic Decomposition

Non-enzymatic degradation of HxB3 primarily involves the hydrolysis of its epoxide ring. This process can be facilitated by environmental factors, particularly during extraction and analysis procedures under even slightly acidic conditions. wikipedia.org The spontaneous decomposition of the precursor to HxB3, 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE), can also yield a mixture of hepoxilins and their hydrolysis products, trioxilins. wikipedia.org The presence of Trioxilin A3 in psoriatic lesion samples has been interpreted as evidence of the complete degradation of the highly labile Hepoxilin A3 during analysis, highlighting the general instability of the hepoxilin structure. core.ac.uk

Enzymatic Decomposition

The principal metabolic pathway for the degradation of HxB3 in vivo is enzymatic hydrolysis. This biotransformation is catalyzed by a class of enzymes known as epoxide hydrolases, which convert the epoxide moiety into a vicinal diol, resulting in the formation of a triol structure. wikipedia.orgacs.org

Research has identified soluble epoxide hydrolase (sEH) as the key enzyme responsible for the conversion of HxB3 into Trioxilin B3 (10,11,12-trihydroxy-5Z,8Z,14Z-eicosatrienoic acid). wikipedia.orgwikipedia.orgnih.gov This enzymatic activity has been demonstrated in various mammalian tissues. Studies using rat liver showed that sEH efficiently hydrolyzes HxB3. nih.gov Further confirmation came from experiments with mice lacking the sEH gene (sEH-/-); liver preparations from these mice showed an inability to hydrolyze HxB3, leading to elevated levels of the hepoxilin and reduced levels of the corresponding trioxilin. nih.gov

In human tissues, this pathway is also prominent. Investigations into human epidermis, particularly in the context of psoriasis, have shown that HxB3 is enzymatically converted to TrXB3. core.ac.uknih.gov The "HxB3 epoxide hydrolase-like activity" was found to be located in the cytosolic fraction of fresh tissue, which is consistent with the properties of soluble epoxide hydrolase. nih.gov This conversion is considered a mechanism of inactivation, as trioxilins generally exhibit little to no biological activity compared to their parent hepoxilins. wikipedia.orgwikipedia.orgpnas.org

The table below summarizes the primary decomposition pathways for Hepoxilin B3.

Table 1: Decomposition Pathways of Hepoxilin B3
Pathway Trigger/Enzyme Key Product Description
Non-Enzymatic Hydrolysis Mildly acidic conditions Trioxilin B3 (TrXB3) Spontaneous chemical breakdown of the epoxide ring, often occurring during sample handling and analysis. wikipedia.orgnih.gov

| Enzymatic Hydrolysis | Soluble Epoxide Hydrolase (sEH) | Trioxilin B3 (TrXB3) | The primary metabolic route in vivo, where sEH catalyzes the addition of water across the epoxide to form a triol. wikipedia.orgnih.govnih.gov |

Molecular Mechanisms and Cellular Actions of 10r Hepoxilin B3

Modulation of Intracellular Ion Homeostasis

Hepoxilins, including (10R)-Hepoxilin B3, are recognized for their role in the reorganization of intracellular calcium and potassium ions. nih.gov This activity is fundamental to many of their biological effects. nih.govwur.nl

Regulation of Intracellular Calcium Mobilization

(10R)-Hepoxilin B3 is implicated in the complex regulation of intracellular calcium ([Ca2+]i), a critical second messenger. While Hepoxilin A3 (HxA3) is known to directly mobilize intracellular calcium from stores in human neutrophils, Hepoxilin B3 (HxB3) exhibits a more modulatory role. nih.govresearchgate.netresearchgate.net HxB3 itself does not typically cause a release of intracellular calcium at concentrations where HxA3 is active. nih.gov Instead, it demonstrates an ability to inhibit the rise in [Ca2+]i induced by other inflammatory agonists like leukotriene B4 (LTB4). nih.gov

Stable analogs of hepoxilins, which mimic the natural compounds, have been shown to inhibit the rise in intracellular calcium. google.comepo.org For instance, certain analogs can block the stimulation of intracellular calcium in human neutrophils. epo.org This suggests that (10R)-Hepoxilin B3 and related compounds can act as regulators of calcium signaling, fine-tuning the cellular response to various stimuli. The actions of hepoxilins on calcium mobilization are believed to be receptor-mediated and can be blocked by pertussis toxin, indicating the involvement of G-protein coupled receptors. nih.gov

Influence on Potassium Ion Reorganization

The hepoxilin pathway's biological activity is linked to the reorganization of both calcium and potassium ions within the cell. nih.govresearchgate.net Hepoxilins have been shown to regulate the volume of human platelets, an effect attributed to their influence on potassium channels in the cell membrane. epo.org In Aplysia sensory neurons, hepoxilins are suggested to mediate the action of the neuropeptide FMRFamide, which opens S-type K+ channels. nih.gov Furthermore, hepoxilins like HxA3 have demonstrated effects in hippocampal CA1 neurons that include membrane hyperpolarization and enhanced post-spike train afterhyperpolarizations, actions consistent with the modulation of potassium channel activity. nih.gov

Interactions with Cellular Signaling Pathways

(10R)-Hepoxilin B3 engages with multiple cellular signaling cascades, including potential receptor-mediated processes and the activation of nuclear receptors, leading to changes in gene expression.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

(10R)-Hepoxilin B3 has been identified as a ligand and activator of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that functions as a transcription factor regulating gene expression, particularly in lipid metabolism and adipogenesis. nih.govwikipedia.orgsmw.ch

Both Hepoxilin A3 and Hepoxilin B3 can activate the PPARγ ligand-binding domain in a dose-dependent manner. nih.gov In a ligand displacement assay, (10R)-Hepoxilin B3 demonstrated the ability to bind directly to the PPARγ ligand-binding pocket. nih.gov Further studies showed that Hepoxilin B3 enhances the binding of the coactivator TRAP220 to the PPARγ ligand-binding domain, with an efficacy comparable to the potent synthetic PPARγ agonist, rosiglitazone. nih.gov While some hepoxilin-type products have been noted as potential activators of PPARα, the primary interaction for HxB3 appears to be with PPARγ. nih.govnih.gov This activation of PPARs is a key mechanism through which hepoxilins can exert control over cellular differentiation and metabolic processes. nih.govsmw.ch

Table 1: Interaction of Hepoxilin B3 with PPARγ

Parameter Finding Implication Reference
Activation Activates PPARγ ligand-binding domain in a dose-dependent manner. HxB3 functions as a natural agonist for PPARγ. nih.gov
Binding Binds directly to the PPARγ ligand-binding pocket. Confirms a direct molecular interaction. nih.gov
Coactivator Recruitment Enhances binding of the coactivator TRAP220 to PPARγ LBD, comparable to rosiglitazone. Suggests HxB3 is a full and effective agonist, capable of initiating transcriptional changes. nih.gov
Receptor Specificity Weakly activates PPARδ; does not activate PPARα or RXRα. The adipogenic effects of HxB3 are primarily mediated through PPARγ. nih.gov

Influence on Gene Expression

As ligand-activated transcription factors, PPARs, including the PPARγ activated by (10R)-Hepoxilin B3, regulate the expression of a multitude of target genes. wikipedia.orgsmw.ch Upon activation by a ligand like HxB3, PPARγ forms a heterodimer with the retinoid X receptor (RXR). wikipedia.orgsmw.ch This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) located in the promoter regions of target genes. wikipedia.org This binding, in conjunction with the recruitment of coactivator proteins, modulates the transcription of genes involved in critical cellular processes such as lipid metabolism, inflammation, and cellular differentiation. nih.govwikipedia.orgsmw.ch The activation of PPARs can be further enhanced by protein kinase A (PKA) activators, suggesting a crosstalk between signaling pathways that can amplify the transcriptional response. nih.gov

Modulation of Secondary Messenger Systems

(10R)-Hepoxilin B3, like other hepoxilins, exerts its biological effects by modulating intracellular secondary messenger systems. A primary mechanism involves the mobilization of intracellular calcium. researchgate.net Evidence suggests that hepoxilins can trigger a rise in intracellular calcium concentrations in human neutrophils, an action that appears to be receptor-mediated and may involve G-proteins. researchgate.net This influx of calcium is a critical signaling event that initiates a cascade of downstream cellular responses.

Furthermore, studies on hepoxilins in human neutrophils have revealed their capacity to stimulate the release of arachidonic acid and diradylglycerol without activating phospholipase C, indicating a distinct signaling pathway. nih.gov The evidence points towards the hydrolysis of phosphatidylcholine by a phospholipase D as the underlying mechanism. nih.gov This modulation of lipid-derived second messengers highlights the complexity of hepoxilin signaling and its ability to crosstalk with various intracellular pathways to orchestrate cellular functions.

Role in Cell-Type Specific Processes

The physiological and pathophysiological roles of (10R)-Hepoxilin B3 are diverse and depend on the cellular context. Its effects on neutrophils, vascular permeability, adipocytes, pancreatic beta cells, and neurons underscore its importance as a signaling molecule.

Neutrophil Chemotaxis and Activation

(10R)-Hepoxilin B3 is a potent chemoattractant for human neutrophils, playing a significant role in the inflammatory response. researchgate.net In vitro studies have demonstrated that hepoxilins can induce the mobilization of intracellular calcium in neutrophils, a key step in their activation. researchgate.net This activation can lead to a cell-cell interaction between platelets and neutrophils, either in circulation or at sites of inflammation, thereby initiating or amplifying the inflammatory cascade. nih.gov

Modulation of Vascular Permeability

(10R)-Hepoxilin B3 has been shown to modulate vascular permeability, a critical aspect of the inflammatory response. In vivo studies in rats have demonstrated that while (10R)-Hepoxilin B3 on its own has minimal effect, it significantly potentiates the increase in vascular permeability induced by inflammatory mediators like bradykinin (B550075) and platelet-activating factor (PAF). researchgate.netcore.ac.uk This synergistic effect is stereospecific, with the 10R epimer being the active form. researchgate.netcore.ac.uk This suggests that (10R)-Hepoxilin B3 can amplify the actions of other inflammatory agents, contributing to plasma leakage and edema at sites of inflammation. researchgate.net

Implication in Adipocyte Differentiation

Recent research has implicated (10R)-Hepoxilin B3 in the process of adipocyte differentiation. Studies have shown that hepoxilins, including Hepoxilin B3, can promote the differentiation of preadipocytes into mature adipocytes. nih.gov This effect is linked to the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor that governs the expression of genes involved in adipogenesis. nih.govgoogle.comwikipedia.org The enzyme epidermis-type lipoxygenase 3 (eLOX3) is involved in the production of hepoxilins, and its activity is required for the differentiation of 3T3-L1 preadipocytes. nih.govuniprot.org Furthermore, both Hepoxilin A3 and B3 have been found to enhance insulin-stimulated glucose uptake in differentiated adipocytes, suggesting a role in improving insulin (B600854) sensitivity. nih.gov

CompoundEffect on Adipocyte DifferentiationMechanism of ActionSupporting Evidence
(10R)-Hepoxilin B3Promotes differentiationActivates PPARγIncreased expression of adipogenic markers (PPARγ2, aP2) in Rb−/− MEFs. nih.gov
Hepoxilin A3Promotes differentiationActivates PPARγRestores adipogenesis in Rb−/− MEFs. nih.gov

Influence on Pancreatic Beta Cells and Insulin Secretion (in vitro/animal models)

(10R)-Hepoxilin B3 and other hepoxilins have been shown to influence insulin secretion from pancreatic beta cells. Initial studies on isolated rat pancreatic islets of Langerhans demonstrated that hepoxilins stimulate the release of insulin in a glucose-dependent manner. nih.govwikipedia.org In vivo studies in rats have confirmed that intra-arterial administration of hepoxilins can lead to a rise in circulating insulin levels, an effect that is dependent on the glucose status of the animal. nih.gov The proposed mechanism for this action involves the alteration of intracellular calcium levels within the beta-cells. nih.gov While these findings from in vitro and animal models are promising, the high concentrations of hepoxilins required and the lack of extension to human studies warrant further investigation. wikipedia.org

CompoundEffect on Insulin SecretionModel SystemKey Findings
Hepoxilin B3Stimulates insulin releaseIsolated rat pancreatic islets nih.govwikipedia.orgGlucose-dependent stimulation. nih.gov
Hepoxilin A3Stimulates insulin releaseIsolated rat pancreatic islets; Anesthetized rats nih.govnih.govGlucose-dependent stimulation in vitro; nih.gov Rise in circulating insulin in vivo. nih.gov

Effects on Neuronal Activity (e.g., hippocampal neurons)

Hepoxilins, including (10R)-Hepoxilin B3, exhibit neuromodulatory effects, particularly on hippocampal neurons. Studies on rat hippocampal CA1 neurons have shown that Hepoxilin A3 can induce membrane hyperpolarization, enhance post-spike train afterhyperpolarizations, and increase inhibitory postsynaptic potentials. nih.gov Furthermore, Hepoxilin A3 has been found to block the release of norepinephrine (B1679862) from rat hippocampal slices, indicating a presynaptic mechanism of action. nih.gov These findings suggest that hepoxilins can modulate neurotransmission in the central nervous system through both pre- and postsynaptic actions. nih.gov

Chemical Synthesis and Analog Development for Research

Total Synthesis Methodologies for (10R)-Hepoxilin B3

The total synthesis of HxB3, a metabolite of arachidonic acid, has been a subject of considerable interest due to its biological activities and the difficulty in its isolation. acs.org Several synthetic routes have been established, often involving the construction of key intermediates that allow for the introduction of the required stereocenters and functional groups.

One prominent strategy begins with precursors derived from carbohydrates, such as D-mannose. acs.org This approach leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product. A concise synthesis of (10S)-HxB3 methyl ester, for example, utilized a D-mannose-derived precursor to create a key lactol intermediate. acs.org This intermediate then undergoes a Wittig olefination to construct the carbon backbone, followed by a series of steps to form the final hepoxilin structure. acs.org

Another successful methodology involves the use of polyacetylenic intermediates. researchgate.net A total synthesis for characterizing the individual epimers of HxB3 was developed using this approach. researchgate.net The process involves the sequential condensation of an enantiomerically pure epoxy-alkyne with other acetylenic fragments, followed by a partial hydrogenation using a Lindlar catalyst to form the required cis-double bonds. researchgate.net This route allows for the separation of the (10R) and (10S) epimers at a late stage. researchgate.net A stereoselective synthesis of the methyl ester of (10R)-HxB3 and its corresponding triol, (10R)-Trioxilin B3, has also been described starting from (-)-D-tartaric acid. lookchem.com

Enantioselective Synthesis Strategies and Stereochemical Control

Achieving precise control over the stereochemistry at positions C10, C11, and C12 is the most critical aspect of synthesizing (10R)-Hepoxilin B3. The natural product possesses a (10R, 11S, 12S) configuration. Early syntheses often resulted in a mixture of C10 diastereoisomers that required separation by HPLC. acs.org

Modern enantioselective strategies have been developed to overcome this limitation. The Sharpless asymmetric epoxidation is a key reaction used to introduce the chiral epoxide ring with high stereoselectivity. researchgate.net For instance, starting from a corresponding allylic alcohol, this method can generate the required (2S,3S)-epoxy alcohol precursor for the synthesis of trioxilins. researchgate.net

Another powerful technique is the Sharpless asymmetric dihydroxylation of olefins. mathnet.ru This reaction has been employed in the enantiodivergent total synthesis of trioxilin B3 stereoisomers. mathnet.ru Starting from a common racemic precursor, the use of different chiral ligands (e.g., (DHQ)2PHAL and (DHQD)2PHAL) allows for the synthesis of both enantiomeric series of the target molecule. mathnet.ru This approach provides access to not only the natural (10R)-HxB3 but also its enantiomer and other stereoisomers, which are crucial for stereochemical-activity relationship studies.

The stereochemical outcome of synthetic steps can be confirmed by analyzing the physical properties of the final products. For example, derivatives of (10R,11R,12S)-HxB3 are reported to be more polar on silica (B1680970) gel and exhibit negative optical rotations, whereas the (10S,11R,12S)-HxB3 derivatives are less polar and have positive optical rotations. researchgate.net Furthermore, 1H NMR spectroscopy can distinguish between the epimers by the difference in the splitting of the carbinolic H-10 signal. researchgate.net

Synthetic StrategyKey Reaction/PrecursorStereochemical ControlReference
Carbohydrate-BasedD-MannoseUtilizes inherent chirality of starting material. acs.org
Acetylenic RouteEnantiopure epoxy-alkyneBuild-up of chiral fragments. researchgate.net
Asymmetric DihydroxylationSharpless Asymmetric DihydroxylationUse of chiral ligands (e.g., AD-mix-α/β) to create specific stereocenters. mathnet.rursc.org
Tartaric Acid-Based(-)-D-Tartaric AcidUse of a chiral pool starting material to direct stereochemistry. lookchem.com

Synthesis of Tritium-Labeled (10R)-Hepoxilin B3 for Mechanistic Studies

To investigate the metabolic fate and mechanism of action of HxB3, radiolabeled versions of the molecule are invaluable tools. The synthesis of tritium-labeled ([³H]) (10R)-HxB3 has been developed specifically for such mechanistic studies. researchgate.netscispace.com

The synthesis involves the selective tritiation of a key precursor, methyl 10(R/S)-hydroxy-11(R),12(S)-epoxyeicosa-5,8,14-triynoate. scispace.com This process introduces tritium (B154650) atoms at the positions of the double bonds upon catalytic hydrogenation. This method yields two C10-epimeric [³H₆]-hepoxilin B3 methyl esters, which can then be separated. researchgate.netscispace.com These labeled compounds allow for sensitive tracking in biological systems, facilitating studies on their metabolism, receptor binding, and incorporation into phospholipids (B1166683). researchgate.netscispace.com

Development of Stable Hepoxilin Analogs (e.g., Cyclopropyl (B3062369) Analogs, PBTs)

A major limitation in the study of natural hepoxilins is their chemical instability, which is primarily due to the reactive allylic epoxide group. wikipedia.orgnih.gov This instability leads to rapid hydrolysis to the corresponding inactive trioxilins. wikipedia.orgreactome.org To overcome this, chemically and biologically stable analogs have been designed and synthesized. nih.gov The most prominent among these are the cyclopropyl analogs, often referred to as PBTs. nih.goviiarjournals.org

The core design principle behind the PBT series of hepoxilin analogs is the replacement of the chemically labile 11,12-epoxide ring with a stable cyclopropyl group. nih.gov This substitution was achieved through total chemical synthesis. nih.gov The cyclopropyl ring mimics the stereochemistry and conformation of the original epoxide but is resistant to the hydrolytic cleavage that inactivates the natural compound. nih.gov This enhanced stability provides a longer biological half-life, making these analogs suitable for in vitro and in vivo studies to probe the physiological and pathological roles of the hepoxilin pathway. nih.govnih.gov Four primary cyclopropyl analogs were created, corresponding to the two C8 epimers of HxA3 (PBT-1, PBT-2) and the two C10 epimers of HxB3 (PBT-3, PBT-4). nih.gov

The development of stable analogs like PBT-3 and PBT-4 has been instrumental in conducting structure-activity relationship (SAR) studies. nih.goviiarjournals.orgiiarjournals.org These analogs have been shown to possess diverse biological activities, including inducing apoptosis in cancer cells and acting as anti-inflammatory and anti-thrombotic agents. nih.govnih.goviiarjournals.org

PBT-3, the racemic anti-10(R/S)-hydroxy-11,12-cyclopropyl analog of HxB3, and PBT-4, the corresponding syn-isomer, have demonstrated distinct biological profiles. iiarjournals.orgiiarjournals.org For example, both PBT-3 and PBT-4 were shown to cause apoptosis in human leukemic K562 cells. iiarjournals.orgiiarjournals.org Interestingly, these analogs were effective even in Gleevec-resistant K562 cells, suggesting they act through a mechanism independent of the Bcr-Abl tyrosine kinase. iiarjournals.orgiiarjournals.org

Furthermore, studies have revealed that PBT-3 acts as a thromboxane (B8750289) receptor antagonist. nih.govcornell.edu It selectively antagonizes the TPα isoform of the thromboxane receptor, which is involved in platelet aggregation. cornell.edu This finding highlights a specific molecular target for this class of compounds and provides a framework for designing second-generation molecules with improved therapeutic properties. nih.govnih.gov The ability of PBT-3 to inhibit platelet aggregation demonstrates the effectiveness of the hepoxilin base structure in mediating potent biological effects. nih.govnih.gov

AnalogStructure DescriptionKey Biological FindingReference
PBT-3 Racemic anti-10(R/S)-hydroxy-11,12-cyclopropyl analog of HxB3Induces apoptosis in leukemic cells; acts as a selective TPα receptor antagonist. iiarjournals.orgiiarjournals.orgcornell.edu
PBT-4 Racemic syn-10(R/S)-hydroxy-11,12-cyclopropyl analog of HxB3Induces apoptosis in leukemic cells. iiarjournals.orgiiarjournals.org

Design Principles for Enhanced Chemical and Biological Stability

Derivatization for Analytical and Biological Research

To facilitate the detection and study of (10R)-Hepoxilin B3, various derivatization techniques have been developed. For analytical purposes, especially for profiling in biological systems using High-Performance Liquid Chromatography (HPLC), derivatization is crucial for enhancing detection sensitivity. researchgate.net

One method involves the extractive derivatization of hepoxilins into fluorescent anthryl esters. researchgate.net This procedure allows for the quantitative derivatization of hepoxilins in a biological sample, enabling detection limits as low as 50 picograms per sample via reverse-phase HPLC with fluorescent detection. researchgate.net This method is comprehensive, permitting the simultaneous profiling of HxA3, HxB3, their precursor 12-HETE, and their hydrolysis products, the trioxilins. researchgate.net For gas chromatography-mass spectrometry (GC-MS) analysis, HxB3 is often converted to its methyl ester trimethylsilyl (B98337) ether (ME-TMS) derivative. core.ac.uk

For biological research aimed at identifying protein targets, photoaffinic analogs have been synthesized. researchgate.net An example is the synthesis of an azido-benzoate derivative of 20-hydroxy-hepoxilin A3, designed as a tool for labeling proteins involved in hepoxilin metabolism and signaling. researchgate.net Such derivatives can be used in photoaffinity labeling experiments to covalently cross-link to binding proteins upon UV irradiation, allowing for their subsequent isolation and identification.

Analytical Methodologies for 10r Hepoxilin B3 Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying (10R)-Hepoxilin B3 from complex biological matrices. Both liquid and gas chromatography, often coupled with mass spectrometry, are utilized to achieve the necessary resolution and sensitivity.

HPLC is a fundamental tool in hepoxilin analysis, offering versatile modes of separation. mdpi.com However, a significant challenge in the analysis of hepoxilins is their lack of a strong native chromophore for sensitive UV detection. nih.gov To overcome this, derivatization techniques are often employed. One such method involves converting the carboxylic acid group into a fluorescent anthryl (ADAM) ester, which allows for highly sensitive fluorescence detection and stabilizes the molecule. nih.govresearchgate.net

Both normal-phase (NP) and reversed-phase (RP) HPLC are used for the purification and analysis of hepoxilins. nih.gov RP-HPLC is frequently used as an initial purification step to separate hepoxilins from other arachidonic acid metabolites in biological extracts. core.ac.uk In this mode, a nonpolar stationary phase, such as C18, is used with a polar mobile phase.

For instance, hepoxilins have been successfully separated on Nucleosil-C18 or Kromasil C18 columns. nih.gov A common mobile phase involves a gradient of acetonitrile (B52724) in water, with a small amount of acetic or trifluoroacetic acid to improve peak shape. nih.govcore.ac.uk Detection is often performed using UV absorbance at approximately 205 nm, which detects the peptide bond-like structure of the molecule, or more sensitively via fluorescence after derivatization. nih.govnih.gov

NP-HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase, is also employed, particularly for separating isomers after initial purification by RP-HPLC. nih.govsemanticscholar.org

Table 1: Representative Reversed-Phase HPLC Conditions for Hepoxilin Analysis
ParameterConditionReference
ColumnNucleosil-C18 (5 µm, 4.6 x 250 mm) nih.gov
Mobile Phase ADeionized water with 0.1% glacial acetic acid nih.gov
Mobile Phase BAcetonitrile with 0.1% glacial acetic acid nih.gov
GradientLinear gradient from 50% B to 100% B over 40 minutes nih.gov
Flow Rate1.0 mL/min nih.gov
DetectionUV absorbance at 205 nm nih.gov
Retention Time for Hx Fraction14–20 minutes core.ac.uk

Distinguishing between the (10R)- and (10S)-epimers of Hepoxilin B3 is critical, as biological activity is often stereospecific. This separation cannot be achieved by standard HPLC methods and requires enantioselective, or chiral, chromatography. sci-hub.se Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose. sci-hub.sescielo.br

Research has demonstrated the successful separation of all possible stereoisomers of hepoxilins A3 and B3 using a cellulose (B213188) tris(dimethylphenylcarbamate) CSP, commercially known as Chiralcel OD. researchgate.netnih.gov This analysis is typically performed in the normal-phase mode. researchgate.netnih.gov For the separation, hepoxilins are often converted to their methyl ester or fluorescent ADAM ester derivatives to improve their chromatographic properties. researchgate.net The ability to resolve these enantiomers is crucial for determining the stereochemical course of their biosynthesis and their specific biological functions. researchgate.netresearchgate.net

Table 2: Enantioselective HPLC for Hepoxilin B3 Isomer Separation
ParameterDescriptionReference
TechniqueEnantioselective High-Performance Liquid Chromatography researchgate.netnih.gov
Chiral Stationary Phase (CSP)Cellulose tris(dimethylphenylcarbamate) (e.g., Chiralcel OD) researchgate.netnih.gov
ModeNormal-Phase researchgate.netnih.gov
AnalytesStereoisomers of Hepoxilin B3 (often as methyl or ADAM ester derivatives) researchgate.net
ApplicationSeparation and quantification of (10R)-Hepoxilin B3 from its (10S)-epimer. sci-hub.se

GC-MS is a powerful technique for the sensitive identification and quantification of hepoxilins. core.ac.uk However, due to their low volatility and thermal instability, hepoxilins cannot be analyzed directly. nih.gov They require a chemical derivatization process to convert polar functional groups (carboxyl, hydroxyl) into more volatile and stable substitutes. nih.govgcms.cz

A common procedure involves a two-step derivatization:

Esterification: The carboxyl group is converted to a methyl ester (ME). core.ac.uk

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. core.ac.uk

For structural confirmation, the epoxide ring can be catalytically hydrogenated, which opens the ring to form dihydroxy products. nih.gov The resulting hydrogenated methyl ester trimethylsilyl ether (ME-H-TMS) derivatives provide characteristic mass spectra upon electron impact (EI) ionization. core.ac.uk

In the analysis of psoriatic scales, Hepoxilin B3 was quantified using GC-MS by monitoring specific ions of its ME-H-TMS derivative. core.ac.uk The analysis yielded a single peak with a carbon number of 22.02, and its mass spectrum was confirmed against an authentic standard. core.ac.uk

Table 3: GC-MS Parameters for (10R)-Hepoxilin B3 Analysis
ParameterDescriptionReference
DerivatizationHydrogenated Methyl Ester Trimethylsilyl Ether (ME-H-TMS) core.ac.uk
Ionization ModeElectron Impact (EI) core.ac.uk
Monitored Ions (m/z)73, 269 (base peak), 282, 311, 371, 479 core.ac.uk
Column TypeFused silica (B1680970) capillary column (e.g., OV-1) researchgate.net
ApplicationIdentification and quantification in biological samples. core.ac.ukmdpi.com

High-Performance Liquid Chromatography (HPLC)

Normal-Phase and Reversed-Phase HPLC

Spectroscopic Characterization in Research

While chromatography separates and quantifies, spectroscopy is essential for elucidating the precise chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of complex organic molecules like (10R)-Hepoxilin B3. fepbl.comnih.gov It provides detailed information about the carbon skeleton and the stereochemical arrangement of atoms by analyzing the magnetic properties of atomic nuclei. mdpi.comspringernature.com

For hepoxilins, ¹H NMR (proton NMR) is particularly valuable for distinguishing between C-10 epimers. researchgate.net The relative stereochemistry of the hydroxyl group at C-10 and the epoxide at C-11/C-12 can be determined by the coupling constant (J-value) between the protons on C-10 and C-11. researchgate.netresearchgate.net

Studies on synthetic epimers of Hepoxilin B3 derivatives have shown that the (10R)-epimer has a distinctly larger coupling constant for the H-10 proton signal compared to the (10S)-epimer. researchgate.netresearchgate.net This difference is a definitive marker for the stereochemistry at this position.

Table 4: Comparative ¹H NMR Data for Hepoxilin B3 Epimers (Derivatives)
EpimerKey ¹H NMR FeatureCoupling Constant (J₁₀,₁₁)Inferred StereochemistryReference
(10R)-Hepoxilin B3Larger splitting of carbinolic H-10 signal5.0–6.1 Hzcis relationship between H-10 and H-11 researchgate.netresearchgate.net
(10S)-Hepoxilin B3Smaller splitting of carbinolic H-10 signal2.95–3.3 Hztrans relationship between H-10 and H-11 researchgate.net

Mass Spectrometry (MS) for Profiling and Detection

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the analysis of (10R)-Hepoxilin B3. researchgate.netnih.gov It offers high selectivity and sensitivity, enabling the detection and quantification of this compound in various biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for profiling hepoxilins. Reverse-phase HPLC coupled with a thermospray ionization mass spectrometry interface has been successfully used to analyze fluorescent derivatives of hepoxilins. researchgate.netresearchgate.net This setup allows for the separation of (10R)-Hepoxilin B3 from other related compounds, such as Hepoxilin A3, Trioxilin A3, and Trioxilin B3, before their detection by the mass spectrometer. researchgate.net The use of LC-MS has been instrumental in demonstrating the bioavailability of hepoxilin analogues in circulation and in profiling eicosanoids in biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another valuable technique for hepoxilin analysis, often employed after a derivatization step to increase the volatility of the analyte. A common derivatization procedure involves the formation of methyl ester (ME) and trimethylsilyl (TMS) ether derivatives. The electron ionization (EI) mass spectrum of the ME-H-TMS derivative of Hepoxilin B3 exhibits characteristic fragmentation patterns that are crucial for its identification. core.ac.uk

Key diagnostic fragments in the EI mass spectrum of the ME-H-TMS derivative of Hepoxilin B3 include ions at m/z 422 (M+•), 407 ([M-15]+), 391 ([M-31]+), 311 (from cleavage of the C12–C13 bond), 282 (from cleavage of the epoxide ring at C11), 269 (from cleavage of the C10–C11 bond), and 255 (from cleavage of the C9–C10 bond). core.ac.uk This detailed fragmentation provides a high degree of confidence in the structural elucidation of the molecule. core.ac.uk

Furthermore, GC-MS can be used to resolve the 10-hydroxy epimers of Hepoxilin B3 after catalytic hydrogenation and TMS derivatization. core.ac.uk By monitoring specific ions, such as m/z 73, 257, 273, and 287 for the hydrogenated derivatives, researchers can distinguish between the different stereoisomers. core.ac.uk

Tandem Mass Spectrometry (MS/MS):

For enhanced selectivity and to overcome matrix effects, tandem mass spectrometry (MS/MS) techniques like multiple reaction monitoring (MRM) are employed. researchgate.net This approach involves selecting a specific precursor ion of the analyte and monitoring a characteristic product ion after fragmentation. Stable isotope dilution, where a known amount of an isotopically labeled internal standard is added to the sample, is often used in conjunction with MS/MS to ensure accurate quantification by correcting for variations during sample preparation and analysis. researchgate.net

Table 1: Characteristic Mass Spectrometry Fragments for Hepoxilin B3 Derivatives

Derivative Type Ionization Mode m/z (Mass-to-Charge Ratio) Fragment Description
ME-H-TMS EI 422 Molecular Ion (M+•)
ME-H-TMS EI 407 [M-15]+
ME-H-TMS EI 391 [M-31]+
ME-H-TMS EI 311 Cleavage of C12–C13 bond
ME-H-TMS EI 282 Cleavage of epoxide ring at C11
ME-H-TMS EI 269 Cleavage of C10–C11 bond
ME-H-TMS EI 255 Cleavage of C9–C10 bond
Hydrogenated ME-TMS EI 273 Diagnostic ion for hydrogenated HxB3

Methods for Derivatization to Enhance Detection (e.g., Fluorescent Anthryl Esters)

Due to the absence of a suitable chromophore in the native hepoxilin structure, derivatization is a critical step to enhance detection sensitivity, particularly for HPLC with fluorescence or UV detection. researchgate.net

Fluorescent Anthryl Esters:

A widely used method involves the derivatization of the carboxylic acid group of hepoxilins with a fluorescent tag. researchgate.net 9-Anthryldiazomethane (ADAM) is a reagent that reacts with the carboxyl group to form a highly fluorescent anthryl ester. researchgate.netnih.gov This derivatization does not require acidic conditions, which is advantageous as hepoxilins are sensitive to acid-catalyzed degradation. researchgate.net The resulting fluorescent derivatives can be detected with high sensitivity, with a reported detection limit of 50 pg per sample after TLC purification. researchgate.netresearchgate.net This method allows for the comprehensive profiling of hepoxilins and their metabolites in biological samples using reverse-phase HPLC with fluorescence detection. researchgate.net

The use of fluorescent anthryl esters has been shown to yield derivatives with good chromatographic properties, facilitating the separation of various eicosanoids. researchgate.net For instance, the separation of all possible stereoisomers of Hepoxilin A3 and Hepoxilin B3 has been achieved using their anthryl ester and acetate (B1210297) derivatives on a chiral stationary phase in normal-phase HPLC. researchgate.net

Other Derivatization Strategies:

For GC-MS analysis, derivatization is necessary to increase the volatility of the compounds. This typically involves a two-step process:

Esterification: The carboxylic acid group is converted to a methyl ester (ME), often using diazomethane.

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

These derivatization procedures are well-established for the analysis of fatty acids and related compounds and have been successfully applied to the study of hepoxilins in biological matrices. core.ac.uk

Table 2: Derivatization Methods for (10R)-Hepoxilin B3 Analysis

Analytical Technique Derivatization Reagent Purpose
HPLC-Fluorescence 9-Anthryldiazomethane (ADAM) Introduction of a fluorescent tag for sensitive detection
GC-MS Diazomethane (for esterification), BSTFA (for silylation) Increase volatility for gas chromatography

Sample Preparation and Extraction Techniques for Biological Matrices

The accurate analysis of (10R)-Hepoxilin B3 from biological sources such as tissues and cells relies on efficient and clean sample preparation and extraction procedures. The choice of method depends on the biological matrix and the subsequent analytical technique.

Liquid-Liquid Extraction:

A common approach for extracting hepoxilins from aqueous biological samples or HPLC fractions is liquid-liquid extraction. core.ac.uk After adjusting the pH of the aqueous phase to be slightly acidic (e.g., pH 3.2), the sample is extracted multiple times with an organic solvent mixture, such as ether:hexane (1:1). core.ac.uk The organic extracts are then combined, dried under a stream of nitrogen, and reconstituted in a suitable solvent for further analysis or derivatization. core.ac.uk

Solid-Phase Extraction (SPE):

Solid-phase extraction is another widely used technique for the purification and concentration of lipids from biological extracts. C18-based SPE cartridges are commonly used to retain lipophilic compounds like hepoxilins from an aqueous sample. After washing the cartridge to remove interfering substances, the hepoxilins are eluted with an organic solvent.

Chromatographic Pre-purification:

For complex biological samples, a preliminary chromatographic step may be necessary to separate different classes of lipids before the final analysis. For instance, reverse-phase HPLC can be used to fractionate the sample, with specific retention time windows collected for hepoxilins (e.g., 14–20 minutes), trioxilins (e.g., 4–9 minutes), and other eicosanoids. core.ac.uk These fractions can then be further processed and analyzed.

Considerations for Sample Handling:

Given the potential instability of hepoxilins, care must be taken during sample preparation to minimize degradation. This includes avoiding strongly acidic or basic conditions and keeping samples at low temperatures. The addition of antioxidants may also be considered to prevent oxidative degradation. To reduce the non-specific adsorption of analytes to surfaces, tubes and filters can be coated with a detergent like Tween. uzh.ch

In studies involving psoriatic scales, a detailed extraction procedure has been described. The scales are homogenized in a methanol/phosphate buffer mixture. After centrifugation, the supernatant is collected, and the pellet is re-extracted. The combined supernatants are then acidified and subjected to extraction with chloroform. The organic extract is then dried and reconstituted for HPLC separation. core.ac.uk

Biological Relevance and Preclinical Research Applications

Role in Inflammation and Immune Responses (Mechanistic Studies)

(10R)-Hepoxilin B3 is recognized as a mediator in inflammatory processes and immune cell responses. researchgate.netnih.gov Its formation is often upregulated in inflamed tissues, suggesting a direct involvement in the inflammatory cascade. researchgate.net Mechanistic studies have focused on its ability to modulate intracellular signaling pathways, particularly those involving calcium mobilization, which is a critical event in the activation of various immune cells. researchgate.netcore.ac.uk

Preclinical studies using animal models have provided significant insights into the pro-inflammatory actions of hepoxilins. In rodent models, hepoxilins have been shown to contribute to the neutrophil-based inflammatory response. wikipedia.org For instance, intradermal administration of Hepoxilin A3 in rats has been demonstrated to increase vascular permeability, a key feature of inflammation. nih.gov While (10R)-Hepoxilin B3 itself was not the primary focus of all these studies, the general findings for the hepoxilin class are considered relevant. In mouse models of atherosclerosis, a disease with a significant inflammatory component, the role of various lipid mediators is under active investigation. scielo.brcardiologyresearchjournal.com Although direct studies on (10R)-Hepoxilin B3 in mouse artery inflammation are limited, research on related hepoxilins and their metabolites has shown effects on vascular tone, which is closely linked to inflammatory processes. nih.govnih.gov Furthermore, studies in rats have implicated the production of Hepoxilin B3 in the spinal cord in the regulation of inflammatory tactile allodynia, or pain from non-injurious stimuli. uniprot.orgwikipedia.org

Table 1: Summary of (10R)-Hepoxilin B3 and Related Hepoxilin Activity in Animal Models of Inflammation

Model SystemFindingReference
Rat SkinIncreased vascular permeability (study on HxA3) nih.gov
Rat Spinal CordImplicated in inflammatory tactile allodynia uniprot.orgwikipedia.org
Mouse ArteriesRelated hepoxilins (HxA3) and their metabolites (Trioxilins) mediate vasorelaxation, but HxB3 showed little activity. nih.govnih.gov
Diabetic RatEnhanced formation of hepoxilins and thromboxane (B8750289) in the blood after arachidonic acid administration. nih.gov

In vitro studies using cultured mammalian cells have been crucial in dissecting the cellular mechanisms of hepoxilin action. Hepoxilins have been shown to induce the mobilization of intracellular calcium in human neutrophils, a critical step in neutrophil activation and chemotaxis. researchgate.netnih.gov The production of Hepoxilin B3 has been observed in cultured human skin cells, with significantly higher levels in cells derived from psoriatic lesions, suggesting a role in the inflammatory pathology of this disease. core.ac.ukwikipedia.org Furthermore, the enzyme ALOXE3, which is responsible for producing hepoxilins, has been shown to be involved in the differentiation of mouse fibroblast cells into adipocytes through the production of Hepoxilin A3 and Hepoxilin B3. wikipedia.orguniprot.org These hepoxilins then activate Peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis. uniprot.org

Table 2: Effects of (10R)-Hepoxilin B3 and Related Hepoxilins in Cultured Mammalian Cells

Cell TypeEffectReference
Human NeutrophilsMobilization of intracellular calcium (general hepoxilin effect). researchgate.netnih.gov
Human Skin Cells (Psoriatic)Increased production of Hepoxilin B3. core.ac.ukwikipedia.org
Mouse 3T3-L1 FibroblastsProduction of HxA3 and HxB3 by ALOXE3 leads to adipocyte differentiation via PPARγ activation. wikipedia.orguniprot.org
Rat Insulinoma Cells (RINm5F)Convert 12(S)-HpETE to hepoxilin A3. wikipedia.org

Studies in Animal Models of Inflammation (e.g., rat skin, mouse arteries)

Contribution to Skin Barrier Function and Pathophysiology (e.g., Ichthyosis, Psoriasis)

(10R)-Hepoxilin B3 and related hepoxilins play a crucial role in the formation and maintenance of the epidermal water barrier. nih.govresearchgate.net Dysregulation of the hepoxilin pathway is associated with skin disorders characterized by impaired barrier function, such as autosomal recessive congenital ichthyosis (ARCI) and psoriasis. researchgate.netuniprot.orgwikipedia.org

A key function of the epidermal lipoxygenases, 12R-LOX (ALOX12B) and eLOX3 (ALOXE3), is the sequential oxidation of linoleic acid that is esterified to a specific class of ceramides (B1148491) known as esterified omega-hydroxyacyl-sphingosine (EOS). nih.govuniprot.orgmdpi.com This process is fundamental for the proper formation of the corneocyte lipid envelope. nih.gov ALOX12B first oxygenates the linoleate (B1235992) in EOS to a hydroperoxy derivative. uniprot.orgwikipedia.org Subsequently, ALOXE3 converts this intermediate into hepoxilin-related epoxyalcohol derivatives. uniprot.orguniprot.orguniprot.org This enzymatic cascade is a critical step in the maturation of the skin barrier. nih.gov

The oxidation of the linoleate moiety within the EOS ceramide to a hepoxilin-like structure is hypothesized to act as a signal. nih.gov This signal is thought to facilitate the subsequent hydrolysis of the oxidized linoleic acid from the ceramide. nih.gov The resulting free ω-hydroxyl group on the ceramide can then be covalently attached to proteins on the surface of corneocytes, forming the corneocyte lipid envelope, a key structural component of the skin's permeability barrier. nih.gov In conditions like ichthyosis, mutations in the ALOX12B or ALOXE3 genes lead to a deficiency in this pathway, resulting in a defective skin barrier. researchgate.netwikipedia.orgresearchgate.net In psoriasis, an inflammatory skin condition, the levels of hepoxilins and their metabolites are significantly increased in lesional skin, suggesting their involvement in the inflammatory and proliferative aspects of the disease. nih.govcore.ac.uk

Oxidation of Linoleic Acid in Ceramides

Influence on Vascular Physiology (e.g., Vasorelaxation in Mouse Arteries, excluding human clinical data)

Preclinical research has identified a role for hepoxilins and their metabolites, the trioxilins, in regulating vascular tone. wikipedia.org Studies using mouse arteries have demonstrated that certain hepoxilins can induce vasorelaxation. nih.govnih.gov Specifically, Hepoxilin A3 and its metabolites, Trioxilin A3 and C3, have been shown to relax pre-constricted mouse mesenteric arteries. nih.govnih.govresearchgate.net This effect is mediated through the inhibition of the thromboxane A2 (TXA2) receptor. wikipedia.org In contrast, studies have shown that Hepoxilin B3 exhibited little to no vasorelaxant activity in this particular model. nih.govnih.govresearchgate.net This suggests a degree of specificity among the different hepoxilin isomers in their vascular effects.

Implications in Neurological Processes (e.g., Spinal Cord, Brain Hippocampus, excluding human clinical data)

(10R)-Hepoxilin B3, a member of the hepoxilin family of arachidonic acid metabolites, is implicated in significant neurological signaling, particularly within the central nervous system, which comprises the brain and spinal cord. umn.edu The spinal cord acts as a critical relay station, transmitting nerve signals between the brain and the rest of the body, and governs automatic processes known as reflexes. umn.educlevelandclinic.org Within the brain, the hippocampus is a vital structure for learning and memory. umn.edumdpi.com Preclinical research has demonstrated that hepoxilins, including HxB3, are active in both the brain and spinal cord, where they participate in inflammatory and pain perception pathways. researchgate.netwikipedia.org The production of hepoxilins in the spinal cord is suggested to be a key factor in the regulation of certain pain states. genecards.org

Regulation of Inflammatory Tactile Allodynia (in animal models)

A primary area of research for (10R)-Hepoxilin B3 is its role in pain modulation, specifically inflammatory tactile allodynia, a condition where non-painful stimuli are perceived as painful. In animal models, hepoxilins are shown to be key mediators that promote inflammatory hyperalgesia and allodynia. researchgate.netwikidoc.org Studies using mouse models of skin inflammation indicate that hepoxilins like HxB3 contribute directly to hyperalgesia and tactile allodynia responses. wikidoc.org

The mechanism involves the release of hepoxilins within the spinal cord, where they directly activate specific ion channels on nerve cells known as Transient Receptor Potential (TRP) channels. wikipedia.orgwikidoc.org Specifically, (10R)-Hepoxilin B3 and its related compounds activate TRPA1 and TRPV1 receptors, which are crucial for pain perception. wikipedia.orgwikidoc.org This activation augments the perception of pain. wikipedia.org The enzyme ALOXE3, which is involved in producing hepoxilins, is thought to regulate inflammatory tactile allodynia through this pathway in the spinal cord. genecards.org

Research FindingAnimal ModelImplicationSource(s)
Hepoxilins (including HxB3) contribute to hyperalgesia and tactile allodynia.Mouse (skin inflammation model)Direct involvement in inflammatory pain responses. wikidoc.org
Hepoxilins are released in the spinal cord.Animal modelsLocalized action within the central nervous system. wikipedia.orgwikidoc.org
Hepoxilins activate TRPA1 and TRPV1 receptors.Animal modelsMechanism for augmenting pain perception. wikipedia.orgwikidoc.org
ALOXE3-mediated hepoxilin production may regulate inflammatory tactile allodynia.Inferred from genetic function (By similarity)Enzymatic pathway for pain mediator synthesis. genecards.org

Preclinical Models for Studying (10R)-Hepoxilin B3 Actions

The biological functions of (10R)-Hepoxilin B3 are investigated using a variety of preclinical models that bridge the gap between basic biochemistry and in vivo physiological effects. These models include both cellular systems and whole-animal studies.

In vitro Cell Culture Systems

In vitro cell culture systems are fundamental tools for dissecting the molecular mechanisms of (10R)-Hepoxilin B3. These systems allow for controlled experiments on specific cell types. For instance, cultured human epidermal fragments and their subcellular fractions (like microsomes) have been used to investigate the enzymatic pathways of HxB3 synthesis from its precursor, arachidonic acid. nih.gov

Transfected cell lines, such as HEK293 human embryonic kidney cells, have been instrumental in identifying the specific enzymes involved in hepoxilin production. wikipedia.org Studies using these cells demonstrated that the enzyme eLOX3 is required for Hepoxilin B3 production. wikipedia.org Functional assays in other cell types, such as human neutrophils, have shown that hepoxilins can cause the mobilization of intracellular calcium, a key step in cellular activation during an inflammatory response. researchgate.net

In Vitro ModelPurpose of StudyKey FindingSource(s)
Human Epidermal Fragments/FractionsInvestigating enzymatic synthesis of HxB312-Lipoxygenase catalyzes the formation of HxB3 from arachidonic acid. nih.gov
HEK293 Human Embryonic Kidney Cells (transfected)Identifying specific enzymes in HxB3 productioneLOX3 enzyme is necessary for Hepoxilin B3 synthesis. wikipedia.org
RINm5F Rat Insulinoma CellsStudying hepoxilin formationThese cells convert 12(S)-HpETE to hepoxilin A3 via 12-LOX. wikipedia.org
Human NeutrophilsAssessing functional effects of hepoxilinsHepoxilins cause mobilization of intracellular calcium. researchgate.net

Animal Models (e.g., rodents, rabbit)

Animal models are essential for understanding the physiological and pathological roles of (10R)-Hepoxilin B3 in a whole organism. Rodents, particularly mice, are the most common models for studying the role of hepoxilins in inflammation and pain. wikipedia.orgwikidoc.org Mouse models of skin and intestinal inflammation have been crucial in demonstrating that hepoxilins contribute to neutrophil-based inflammatory responses and pain sensitization (allodynia). wikipedia.orgwikidoc.org While less specific to (10R)-Hepoxilin B3, rabbits are also a standard preclinical species, often used for assessing irritation and in developmental toxicity studies for various compounds. criver.com It is important to note that biological studies on hepoxilins can yield species-specific results, which requires careful consideration when translating findings. wikipedia.org

Q & A

Q. What experimental models are most suitable for studying the biological roles of (10R)-Hepoxilin B3 in cellular regulation?

Methodological Answer: Primary cell cultures, such as rat pancreatic islet cells and hepatocytes, are widely used to investigate (10R)-Hepoxilin B3's effects on secretory processes. These models allow direct observation of calcium ion flux modulation and hormone secretion (e.g., insulin) . Researchers should prioritize tissue-specific models aligned with the compound’s known roles in lipid-mediated signaling.

Q. How is (10R)-Hepoxilin B3 synthesized and purified for in vitro studies?

Methodological Answer: Biosynthesis typically involves enzymatic conversion of arachidonic acid via lipoxygenase pathways. Recombinant cell lines expressing microbial 15-lipoxygenase can optimize yield. Purification requires reverse-phase HPLC with chiral columns to separate 10R and 10S epimers, followed by NMR and mass spectrometry for structural validation .

Q. What analytical techniques confirm the stereochemical identity of (10R)-Hepoxilin B3?

Methodological Answer: Chiral chromatography paired with circular dichroism (CD) spectroscopy is critical. Corrections in published chiral data (e.g., revised enantiomer assignments in biosynthesis pathways) highlight the need for rigorous validation using multi-technique approaches .

Advanced Research Questions

Q. How can researchers address contradictions in reported biosynthesis pathways of (10R)-Hepoxilin B3?

Methodological Answer: Discrepancies often arise from epimerization during extraction or analytical limitations. To resolve this, replicate studies using isotopically labeled precursors and compare results across independent labs. Employ tandem MS/MS and chiral stationary phases to minimize epimer contamination . Document protocols in line with Beilstein Journal guidelines to ensure reproducibility .

Q. What strategies optimize experimental design for studying (10R)-Hepoxilin B3’s role in inflammatory signaling?

Methodological Answer: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example, compare (10R)-Hepoxilin B3’s effects on pro-inflammatory cytokines in wild-type vs. LOX-knockout models. Include dose-response curves and negative controls (e.g., 10S epimer) to isolate stereospecific effects .

Q. How should conflicting data on (10R)-Hepoxilin B3’s receptor interactions be analyzed?

Methodological Answer: Apply qualitative contradiction analysis: (1) Re-examine assay conditions (e.g., cell membrane preparation purity), (2) Cross-validate using surface plasmon resonance (SPR) and radioligand binding assays, and (3) Perform meta-analyses of published datasets to identify consensus mechanisms .

Q. What computational tools predict (10R)-Hepoxilin B3’s interactions with lipid-binding proteins?

Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) paired with molecular dynamics (MD) trajectories can model binding affinities. Validate predictions with mutagenesis studies targeting predicted binding pockets (e.g., FABP4 or ALOX15 interfaces) .

Methodology & Reproducibility

Q. How can researchers ensure reproducibility in (10R)-Hepoxilin B3 studies?

Methodological Answer: Adhere to Beilstein Journal’s experimental guidelines: (1) Publish full synthetic protocols in supplementary materials, (2) Report chiral purity and batch-specific HPLC gradients, and (3) Use primary cell lines with authenticated sourcing . Cross-lab validation via open-source data repositories (e.g., Zenodo) is recommended.

Q. What literature review practices are essential for contextualizing (10R)-Hepoxilin B3 research?

Methodological Answer: Prioritize primary sources (e.g., peer-reviewed studies on arachidonate metabolites) over reviews. Use tools like SciFinder to track citation networks and identify foundational authors (e.g., Fedotov et al., 1997). Critically evaluate methodologies in conflicting studies to design rebuttal experiments .

Q. How should negative results in (10R)-Hepoxilin B3 functional assays be interpreted?

Methodological Answer: Negative data may indicate context-dependent activity (e.g., cell-type specificity) or technical artifacts (e.g., oxidation during handling). Pre-test compound stability under assay conditions and include rescue experiments (e.g., exogenous supplementation) to confirm biological relevance .

Data Presentation & Ethics

Q. What are the best practices for presenting (10R)-Hepoxilin B3 data in publications?

Methodological Answer: Follow the Beilstein Journal’s formatting: (1) Limit main-text tables/figures to critical findings, (2) Provide raw spectral data in supplementary files, and (3) Explicitly cite prior work to distinguish novel contributions (e.g., corrected chiral configurations) .

Q. How to ethically justify animal or human tissue use in (10R)-Hepoxilin B3 research?

Methodological Answer: Align with NIH guidelines: (1) Obtain IRB/IACUC approval, (2) Detail tissue sourcing (e.g., cadaveric vs. surgical waste), and (3) Justify sample size via power analysis to minimize unnecessary use .

Q. Citations

  • Use numbered references (e.g., ) as per academic standards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.